DOTA-NOC, formally known as DOTA-[Nal3]-octreotide, is a synthetic peptide that serves as a radiopharmaceutical agent for imaging and treating neuroendocrine tumors. It is a derivative of octreotide, which is a somatostatin analogue. The compound is notable for its ability to bind to multiple somatostatin receptor subtypes, specifically subtypes 2, 3, and 5, making it particularly useful in the diagnosis and management of conditions such as gastroenteropancreatic neuroendocrine tumors.
DOTA-NOC is classified as a somatostatin receptor ligand and belongs to the category of radiolabeled peptides used in nuclear medicine. Its synthesis involves the incorporation of the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to facilitate the binding of radioactive isotopes such as gallium-68 or indium-111 for imaging purposes. The compound has been evaluated in various clinical studies for its efficacy in tumor detection and characterization.
DOTA-NOC is synthesized using solid-phase peptide synthesis techniques. The process typically involves the following steps:
The molecular structure of DOTA-NOC includes a cyclic structure formed by the DOTA moiety that chelates metal ions, enhancing its stability and allowing for effective imaging capabilities. The octapeptide sequence includes several key amino acids that contribute to its biological activity.
DOTA-NOC undergoes various chemical reactions primarily related to its labeling with radioactive isotopes:
The labeling efficiency can exceed 90%, with specific activities reaching up to 37 GBq/μmol peptide . Post-labeling purification ensures that unbound metal ions are removed, yielding a product suitable for clinical use.
The mechanism of action of DOTA-NOC involves its binding to somatostatin receptors on tumor cells:
Data from clinical studies indicate that DOTA-NOC exhibits higher sensitivity in detecting lesions compared to other somatostatin analogs due to its broader receptor binding profile .
Relevant data on stability and solubility are essential for formulation development in clinical applications .
DOTA-NOC has significant applications in both diagnostic imaging and therapeutic interventions:
Clinical trials have demonstrated that DOTA-NOC can improve lesion detection rates significantly compared to traditional imaging modalities . Its ability to target multiple receptor subtypes enhances its utility in personalized medicine approaches for cancer treatment.
CAS No.: 127414-85-1
CAS No.: 50372-80-0
CAS No.:
CAS No.: 136033-39-1